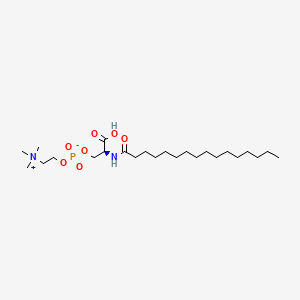
N-Palmitoyl-O-phosphocholine Serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoyl-O-phosphocholine Serine is a novel lipid compound that has garnered significant attention in recent years due to its potential applications in medical diagnostics and treatment. This compound is particularly noted for its role as a biomarker in Niemann-Pick diseases, a group of lysosomal storage disorders. The unique structure of this compound, which includes a palmitoyl group, a phosphocholine moiety, and a serine residue, contributes to its distinctive biochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Palmitoyl-O-phosphocholine Serine typically involves the esterification of palmitic acid with serine, followed by the introduction of a phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. For instance, the esterification step may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and consistency of the synthesis process, making it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-Palmitoyl-O-phosphocholine Serine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
N-Palmitoyl-O-phosphocholine Serine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying lipid biochemistry and membrane dynamics.
Biology: The compound is used in cell signaling studies and as a tool for investigating lipid-protein interactions.
Medicine: this compound is a valuable biomarker for diagnosing Niemann-Pick diseases and assessing treatment efficacy.
Mecanismo De Acción
The mechanism of action of N-Palmitoyl-O-phosphocholine Serine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
N-Palmitoyl-O-phosphocholine Serine can be compared with other similar compounds, such as:
Sphingosylphosphocholine: Both compounds are involved in lipid metabolism and have diagnostic applications in lysosomal storage disorders.
Lysophosphatidylcholine: This compound shares some structural similarities with this compound but differs in its biological functions and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of a palmitoyl group, a phosphocholine moiety, and a serine residue, which confers distinct biochemical properties and makes it a highly sensitive biomarker for Niemann-Pick diseases .
Propiedades
Fórmula molecular |
C24H49N2O7P |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
[(2S)-2-carboxy-2-(hexadecanoylamino)ethyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H49N2O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)25-22(24(28)29)21-33-34(30,31)32-20-19-26(2,3)4/h22H,5-21H2,1-4H3,(H2-,25,27,28,29,30,31)/t22-/m0/s1 |
Clave InChI |
HGJMMMCMCUAOFS-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


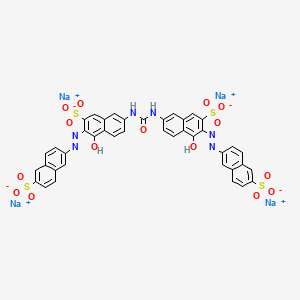
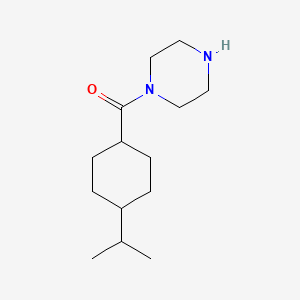
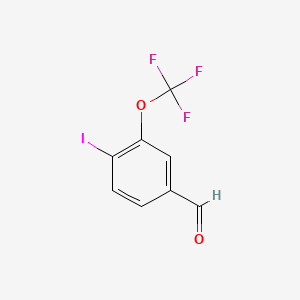
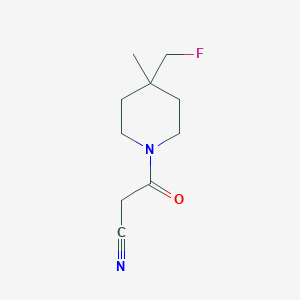
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)



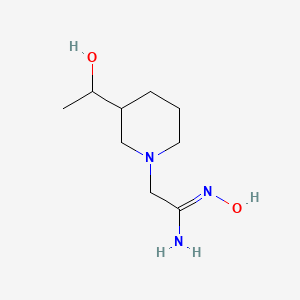
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)

![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)

